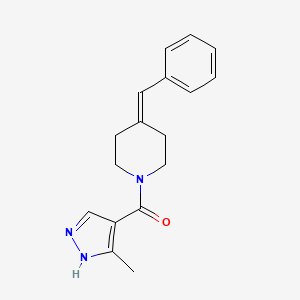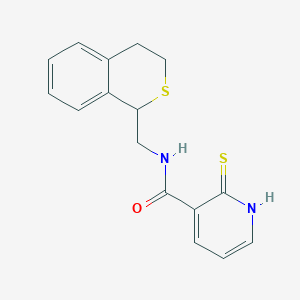
(4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a derivative of piperidine and pyrazole, which are commonly used in medicinal chemistry.
Mécanisme D'action
The mechanism of action of (4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone is not fully understood. However, it has been shown to interact with certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. These interactions may play a role in the compound's potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. It has been shown to have neuroprotective effects, potentially due to its ability to interact with certain receptors in the brain. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone is its potential use in various research applications, including drug discovery and neuroscience. However, one limitation is that its mechanism of action is not fully understood, making it difficult to determine its potential therapeutic effects.
Orientations Futures
There are several future directions for the research of (4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone. One direction is to further study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to better understand its mechanism of action and potential therapeutic effects. Finally, research could be conducted to develop more efficient synthesis methods for the compound, potentially increasing its availability for research purposes.
Méthodes De Synthèse
The synthesis of (4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone involves the reaction of piperidine and pyrazole with benzaldehyde in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the compound is determined through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
(4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone has shown potential use in various research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit strong binding affinity towards certain receptors, making it a promising candidate for drug development. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(5-methyl-1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-16(12-18-19-13)17(21)20-9-7-15(8-10-20)11-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHOHQNTWXUJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)


![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)

![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)






![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
